molecular formula C11H9Cl2NO2 B14254667 4,6-Dichloro-5,8-dimethoxyquinoline CAS No. 406937-10-8

4,6-Dichloro-5,8-dimethoxyquinoline

Cat. No.: B14254667
CAS No.: 406937-10-8
M. Wt: 258.10 g/mol
InChI Key: KLHBBKRDGFSLAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5,8-dimethoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 4,6-dichloroquinoline with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled. The process may also include purification steps like crystallization and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5,8-dimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dichloro-5,8-dimethoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5,8-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,7-dimethoxyquinoline
  • 4,7-Dichloroquinoline
  • 2,4-Dichloro-6,7-dimethoxyquinazoline

Uniqueness

Compared to similar compounds, 4,6-Dichloro-5,8-dimethoxyquinoline stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

406937-10-8

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

4,6-dichloro-5,8-dimethoxyquinoline

InChI

InChI=1S/C11H9Cl2NO2/c1-15-8-5-7(13)11(16-2)9-6(12)3-4-14-10(8)9/h3-5H,1-2H3

InChI Key

KLHBBKRDGFSLAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C(C=CN=C12)Cl)OC)Cl

Origin of Product

United States

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